molecular formula C13H12N6O5 B1587621 1,3-bis(4-nitroanilino)urea CAS No. 622-69-5

1,3-bis(4-nitroanilino)urea

Cat. No.: B1587621
CAS No.: 622-69-5
M. Wt: 332.27 g/mol
InChI Key: CEMQVKAEUMRRQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-nitroanilino)urea typically involves the reaction of hydrazine with p-nitrobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-nitroanilino)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amino derivatives, which have different chemical and physical properties compared to the parent compound .

Mechanism of Action

The mechanism of action of 1,3-bis(4-nitroanilino)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-bis(4-nitroanilino)urea include other hydrazide derivatives and nitro-substituted organic compounds.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of hydrazide and nitro functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-bis(4-nitroanilino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQVKAEUMRRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211242
Record name Carbohydrazide, 1,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-69-5
Record name 1,3-Bis(4-nitroanilino)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 622-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbohydrazide, 1,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-nitroanilino)urea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FAC7V6QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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